molecular formula C9H10N2O4 B14858625 [2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

[2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid

Cat. No.: B14858625
M. Wt: 210.19 g/mol
InChI Key: IPIRKNRSOMOJOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid: is a compound of interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a pyridine ring substituted with an amino group, a methoxycarbonyl group, and an acetic acid moiety, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of the amino and methoxycarbonyl groups. The acetic acid moiety is then added through a series of reactions involving esterification and hydrolysis. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of efficient catalysts and optimized reaction conditions ensures the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.

Major Products

Major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated products, which can be further utilized in different applications.

Scientific Research Applications

Chemistry

In chemistry, [2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it valuable for investigating biological pathways and mechanisms.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the amino and methoxycarbonyl groups allows for modifications that can enhance biological activity and selectivity towards specific targets.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of specific biological pathways. The methoxycarbonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • Pyridine-4-acetic acid
  • 4-Pyridinylacetic acid
  • Substituted Imidazo[1,2-a]Pyridin-3-yl-Acetic Acids

Uniqueness

What sets [2-Amino-6-(methoxycarbonyl)pyridin-4-YL]acetic acid apart is its combination of functional groups, which provides a unique reactivity profile and a wide range of applications. The presence of both amino and methoxycarbonyl groups allows for versatile chemical modifications, making it a valuable compound in various research and industrial fields.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

2-(2-amino-6-methoxycarbonylpyridin-4-yl)acetic acid

InChI

InChI=1S/C9H10N2O4/c1-15-9(14)6-2-5(4-8(12)13)3-7(10)11-6/h2-3H,4H2,1H3,(H2,10,11)(H,12,13)

InChI Key

IPIRKNRSOMOJOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=CC(=C1)CC(=O)O)N

Origin of Product

United States

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